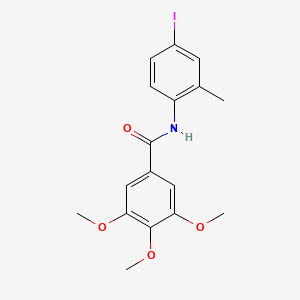![molecular formula C20H23NO6 B11693013 4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with a suitable benzyl halide under basic conditions to form the amino intermediate.
Coupling Reaction: The amino intermediate is then coupled with a 2-methoxybenzyl halide in the presence of a base to form the desired product.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、キノンを生成します。
還元: 還元反応は、オキソ基を標的にし、ヒドロキシル基に変換します。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応では、ニトロ化には硝酸、臭素化には臭素などの試薬が使用されます。
主要な生成物
酸化: キノンの形成。
還元: ヒドロキシル誘導体の形成。
置換: ニトロ誘導体またはハロゲン化誘導体の形成。
科学的研究の応用
4-[(2,5-ジメトキシフェニル)アミノ]-2-(2-メトキシベンジル)-4-オキソブタン酸は、科学研究においていくつかの応用があります。
医薬品化学: 薬物設計におけるファーマコフォアとして、特に生体標的との相互作用について研究されています。
有機合成: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
材料科学: 有機電子材料の開発における潜在的な用途について検討されています。
作用機序
4-[(2,5-ジメトキシフェニル)アミノ]-2-(2-メトキシベンジル)-4-オキソブタン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。含まれる経路には、酵素活性の阻害や受容体シグナル伝達の変化が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
- 4-[(2,5-ジメトキシフェニル)アミノ]-2-(2-メトキシフェニル)-4-オキソブタン酸
- 4-[(2,5-ジメトキシフェニル)アミノ]-2-(2-エトキシベンジル)-4-オキソブタン酸
独自性
4-[(2,5-ジメトキシフェニル)アミノ]-2-(2-メトキシベンジル)-4-オキソブタン酸は、その特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。メトキシ基とオキソ基の組み合わせと芳香族アミンは、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- **4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxyphenyl)-4-oxobutanoic acid
- **4-[(2,5-Dimethoxyphenyl)amino]-2-(2-ethoxybenzyl)-4-oxobutanoic acid
Uniqueness
4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and oxo groups, along with the aromatic amine, makes it a versatile compound for various applications.
特性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
4-(2,5-dimethoxyanilino)-2-[(2-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-25-15-8-9-18(27-3)16(12-15)21-19(22)11-14(20(23)24)10-13-6-4-5-7-17(13)26-2/h4-9,12,14H,10-11H2,1-3H3,(H,21,22)(H,23,24) |
InChIキー |
TVYNRPAAXFWNCS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(CC2=CC=CC=C2OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)
![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
